The synthesis of actomyosin typically involves the isolation of myosin from muscle tissues, followed by its interaction with actin filaments. Recent studies have developed streamlined methods for isolating myosin, such as using short column chromatography with Sepharose resin to purify myosin from chicken gizzard tissues. This method emphasizes minimizing contamination and maximizing yield through careful sedimentation techniques that prevent actin depolymerization by using phalloidin .
Actomyosin consists of long filaments of actin intertwined with myosin molecules. Actin filaments are composed of globular actin (G-actin) monomers that polymerize to form filamentous actin (F-actin). Myosin has a head region that binds to actin and a tail region that interacts with other myosin molecules or cellular structures.
The primary chemical reaction involving actomyosin is the ATP hydrolysis reaction catalyzed by myosin. This reaction provides the energy necessary for conformational changes in myosin that facilitate movement along actin filaments.
The mechanism by which actomyosin generates force involves several steps:
Actomyosin has several important applications in scientific research:
Globular actin (G-actin) monomers polymerize into filamentous actin (F-actin) through a tightly regulated process. Each G-actin monomer (43 kDa) binds ATP, and polymerization occurs above a critical concentration (~0.1–0.6 µM in vitro), where monomers assemble into nuclei of 3–4 subunits before elongation. ATP-bound actin polymerizes more readily than ADP-bound actin, with monomers adding 5–10 times faster to the barbed (+) end than the pointed (-) end [2] [9]. Post-polymerization, ATP hydrolyzes to ADP-Pi, followed by Pi release, creating intrinsic filament instability. This asymmetry drives treadmilling: net growth at barbed ends and disassembly at pointed ends, with a steady-state monomer flux of ~0.27 monomers/second in vitro [2] [6]. Treadmilling is accelerated in vivo by actin-binding proteins (e.g., cofilin severs ADP-rich filaments, profilin promotes ATP-actin exchange) [2].
G-actin comprises four subdomains (SD1–4) forming a deep nucleotide-binding cleft between SD2 and SD4. The cleft houses ATP/ADP complexed with Mg²⁺, coordinated by residues Asp11–Asp154–Lys18 and water molecules. F-actin polymerization stabilizes the "closed" cleft conformation, while monomeric actin adopts "open" states. Cryo-EM structures (e.g., 5.2 Å actomyosin complex) reveal that SD1 and SD2 mediate primary actin–actin longitudinal contacts along the filament helix, while SD3 contributes to lateral contacts [10]. Nucleotide state modulates filament flexibility: ATP-F-actin is more rigid, whereas ADP-F-actin exhibits greater torsional flexibility, influencing myosin binding efficiency [10].
Actin filaments exhibit structural polarity: barbed ends (+) expose fast-growing surfaces with high monomer affinity, while pointed ends (-) grow slowly. This polarity underpins directional motility and force generation. In vivo, polarity defines functional specialization:
Table 1: Actin Structures and Their Properties
| Location | Filament Polarity | Key Bundling Proteins | Function |
|---|---|---|---|
| Microvilli | Parallel (unipolar) | Fimbrin, Espin | Surface area expansion |
| Filopodia | Parallel (unipolar) | Fascin, α-Actinin | Sensory protrusion |
| Stress fibers | Mixed (bipolar) | α-Actinin, Filamin | Cell contraction, adhesion |
| Contractile rings | Mixed (bipolar) | α-Actinin | Cytokinesis |
The myosin motor domain consists of:
In the rigor state (nucleotide-free), the actin-bound cleft closes, rotating the CD by ~30°, swinging the LAD from a 90° "pre-powerstroke" to a 45° "post-powerstroke" orientation. This 5–10 nm lever arm swing generates ~5–6 pN force, driving actin filament sliding [3] [10]. Mutations disrupting CD-LAD coupling (e.g., in myosin VI) reduce step size and force output [7].
ATP hydrolysis (kₕy𝒹 ~0.05–30 s⁻¹) occurs in myosin’s P-loop (phosphate-binding loop). Actin binding accelerates Pi/ADP release 100-fold via allosteric coupling:
Table 2: Myosin Nucleotide States and Mechanics
| Nucleotide State | Actin Affinity | Lever Arm Angle | Key Structural Features |
|---|---|---|---|
| Rigor (nucleotide-free) | Strong | 45° (post-powerstroke) | Closed actin cleft, wide nucleotide pocket |
| ADP-bound | Strong | 45° | Partially open cleft |
| ATP-bound | Weak | 90° (pre-powerstroke) | Open actin cleft, tight nucleotide pocket |
| ADP-Pi | Weak | 90° | Flexible converter domain |
The rigor actomyosin interface buries ~2,800 Ų of surface area. Cryo-EM structures (5.2 Å) reveal:
Each myosin head contacts two adjacent actin monomers along one F-actin strand (Fig 1). Primary interactions occur with "target" actin (SD1/SD3), while secondary contacts involve the "preceding" actin (SD2/SD4). This dual binding explains F-actin’s 27.6 Å helical repeat matching myosin head spacing [10]. Asymmetric binding creates a Brownian ratchet: thermal motions bias myosin displacement toward actin’s barbed end during force generation [10].
Hybrid methods integrate cryo-EM with crystallography:
Table 3: Comparison of Structural Techniques for Actomyosin
| Technique | Resolution Range | Sample Requirements | Key Advantages |
|---|---|---|---|
| X-ray crystallography | 1.5–3.5 Å | Large, well-diffracting crystals | Atomic-level detail of static states |
| Cryo-EM (single-particle) | 3.0–5.0 Å | Vitrified solution sample | Captures large complexes, flexible regions |
| MicroED | <2.0 Å | Nano-crystals | Atomic resolution from tiny crystals |
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